molecular formula C9H11BrN2O B13115211 3-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-one

3-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-one

Cat. No.: B13115211
M. Wt: 243.10 g/mol
InChI Key: BNGUMNRITRZOLB-UHFFFAOYSA-N
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Description

3-(4-Bromo-1H-pyrazol-1-yl)cyclohexan-1-one is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a bromine atom attached to the pyrazole ring, which can significantly influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-one typically involves the reaction of 4-bromo-1H-pyrazole with cyclohexanone under specific conditions. One common method involves the use of a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the bromine atom is replaced by the cyclohexanone moiety .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-1H-pyrazol-1-yl)cyclohexan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

3-(4-Bromo-1H-pyrazol-1-yl)cyclohexan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-one involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes such as liver alcohol dehydrogenase. The bromine atom in the pyrazole ring plays a crucial role in its binding affinity and inhibitory activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromo-1H-pyrazol-1-yl)cyclohexan-1-one is unique due to the presence of both the bromine-substituted pyrazole ring and the cyclohexanone moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C9H11BrN2O

Molecular Weight

243.10 g/mol

IUPAC Name

3-(4-bromopyrazol-1-yl)cyclohexan-1-one

InChI

InChI=1S/C9H11BrN2O/c10-7-5-11-12(6-7)8-2-1-3-9(13)4-8/h5-6,8H,1-4H2

InChI Key

BNGUMNRITRZOLB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(=O)C1)N2C=C(C=N2)Br

Origin of Product

United States

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